molecular formula C38H43NO5 B3125832 Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate CAS No. 329773-33-3

Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate

Cat. No. B3125832
Key on ui cas rn: 329773-33-3
M. Wt: 593.7 g/mol
InChI Key: OWCHLQYUTRTNRI-UHFFFAOYSA-N
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Patent
US07087644B1

Procedure details

781.8 mg (1.34 mmol) of methyl 4-({(5-methoxy-5-oxopentyl)[2-({4-[(E)-2-phenyl-ethenyl]benzyl}oxy)phenethyl]amino)methyl)benzoate from Ex. 6 and 80.0 mg of 10% palladium on activated carbon in 10 ml of ethyl acetate are hydrogenated under atmospheric pressure. After 1 hour, the calculated amount of hydrogen has been taken up. The solution is filtered and the solvent distilled off under reduced pressure. The crude product is purified by chromatography over silica gel using the mobile phase cyclohexane/ethyl acetate=10:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:44])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=1)[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22](/[CH:25]=[CH:26]/[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1.[H][H]>[Pd].C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:44])[CH2:4][CH2:5][CH2:6][CH2:7][N:8]([CH2:33][C:34]1[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=1)[CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
781.8 mg
Type
reactant
Smiles
COC(CCCCN(CCC1=C(C=CC=C1)OCC1=CC=C(C=C1)\C=C\C1=CC=CC=C1)CC1=CC=C(C(=O)OC)C=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography over silica gel using the mobile phase cyclohexane/ethyl acetate=10:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(CCCCN(CCC1=C(C=CC=C1)OCC1=CC=C(C=C1)CCC1=CC=CC=C1)CC1=CC=C(C(=O)OC)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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